N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a triazole ring, a xanthene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst . The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a phenol reacts with a phthalic anhydride . The final step involves coupling the triazole and xanthene intermediates through an amide bond formation, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the click chemistry step and large-scale batch reactors for the Friedel-Crafts alkylation and amide coupling steps. Process optimization focuses on maximizing yield and purity while minimizing reaction time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenol derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or halogenated compounds.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Industry: Utilized in the development of new materials, such as dyes and photostabilizers.
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells . The triazole ring plays a crucial role in binding to the enzyme’s active site, while the xanthene core provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its combination of a triazole ring and a xanthene core, which imparts distinct chemical properties and biological activities. The presence of the xanthene core enhances its photostability and makes it suitable for applications in materials science, while the triazole ring contributes to its biological activity .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-24(27-20(16-28-25-14-15-26-28)17-8-2-1-3-9-17)23-18-10-4-6-12-21(18)30-22-13-7-5-11-19(22)23/h1-15,20,23H,16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYEENAHBWLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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